molecular formula C21H24N4O B12168913 (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

(4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

Cat. No.: B12168913
M. Wt: 348.4 g/mol
InChI Key: IYYXAHOHSDVICV-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 4-benzylpiperidine moiety linked to a 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole group.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone

InChI

InChI=1S/C21H24N4O/c1-23-20(24-11-5-6-12-24)19(16-22-23)21(26)25-13-9-18(10-14-25)15-17-7-3-2-4-8-17/h2-8,11-12,16,18H,9-10,13-15H2,1H3

InChI Key

IYYXAHOHSDVICV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry: In chemistry, (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, this compound may be used to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.

Medicine: In medicinal chemistry, (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name R1 (Piperidine Substituent) R2 (Pyrazole Substituent) Molecular Weight Key Features Reference
(4-Benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone 4-Benzyl 1-Methyl, 5-pyrrole 386.47 (calc.) High lipophilicity due to benzyl group; pyrrole enhances π-π interactions
(1-(5-(1H-Pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone 4-Benzyl Thiadiazole-pyrrole hybrid 464.60 (calc.) Thiadiazole may improve metabolic stability; ≥95% purity in biological assays
(1-(2-Hydroxy-2-phenylethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(piperidin-1-yl)methanone (5b) Piperidin-1-yl 2-Hydroxyethyl-phenyl 403.46 (calc.) Hydroxyethyl group increases polarity; confirmed by NMR/IR data
3-Methyl-1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone 4-Propylpiperazine 3-Methylphenyl 391.52 Piperazine substituent enhances solubility; low availability (2 mg)
Key Observations:
  • Lipophilicity : The 4-benzylpiperidine group in the target compound contributes to higher lipophilicity compared to analogs with methyl or hydroxyethyl substituents .
  • Metabolic Stability : Thiadiazole-containing analogs (e.g., ) may exhibit improved stability due to rigid heterocyclic frameworks .
  • Solubility : Piperazine derivatives (e.g., 4-propylpiperazine in ) likely enhance aqueous solubility, critical for pharmacokinetics .

Biological Activity

The compound (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic molecule with potential pharmacological significance due to its unique structural features. This article reviews its biological activity, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5OC_{21}H_{25}N_{5}O with a molecular weight of approximately 363.5 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a methanone functional group, which may contribute to its biological activities.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures can interact with various biological targets, particularly in the central nervous system (CNS). The presence of nitrogen-containing heterocycles and aromatic systems indicates potential for diverse pharmacological properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : It may act on neurotransmitter receptors, influencing CNS activity.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could enhance synaptic availability.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity to various receptors:

  • Dopamine D2 Receptors : Compounds similar to this one have shown efficacy in modulating dopaminergic signaling, which is crucial for treating disorders like schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Interaction with serotonin receptors suggests potential antidepressant or anxiolytic effects.

In Vivo Studies

Animal model studies have indicated that the compound may possess:

  • Analgesic Properties : Similar compounds have been shown to alleviate pain through modulation of pain pathways.
  • Antidepressant Effects : Behavioral assays in rodents suggest improvements in mood-related behaviors.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)benzenesulfonamideContains sulfonamide groupPotential CNS activity
N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)acetamideSimilar piperidine structureAnalgesic properties
1-(1-benzylpiperidin-4-yl)-4-[3-methylphenyl)methyl]piperazinePiperazine derivativeDifferent receptor interactions

Case Studies

A recent study explored the efficacy of similar piperidine derivatives in treating anxiety disorders. The results indicated that these compounds significantly reduced anxiety-like behaviors in animal models, suggesting that (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone may share similar therapeutic potentials.

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